molecular formula C14H14N2O B10936143 Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-

Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-

Cat. No.: B10936143
M. Wt: 226.27 g/mol
InChI Key: JFVGGONKMKFPRA-CMDGGOBGSA-N
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Description

Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, is a chemical compound that features a propenone backbone with an ethyl-pyrazolyl and phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, typically involves the reaction of 1-ethyl-1H-pyrazole with benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the propenone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone to alcohols or alkanes.

    Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Propenone, 3-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-
  • Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-phenyl-
  • Propenone, 3-(1-ethyl-1H-pyrazol-5-yl)-1-phenyl-

Uniqueness

Propenone, 3-(1-ethyl-1H-pyrazol-3-yl)-1-phenyl-, is unique due to its specific substitution pattern on the pyrazole ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of the ethyl group at the 1-position and the phenyl group at the 3-position of the pyrazole ring can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

(E)-3-(1-ethylpyrazol-3-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C14H14N2O/c1-2-16-11-10-13(15-16)8-9-14(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b9-8+

InChI Key

JFVGGONKMKFPRA-CMDGGOBGSA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CCN1C=CC(=N1)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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